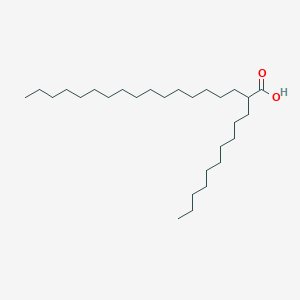
2-Decyloctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyloctadecanoic acid is a long-chain carboxylic acid with the molecular formula C28H56O2 It is a derivative of octadecanoic acid (stearic acid) with a decyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Decyloctadecanoic acid can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable ester or acid chloride to form the desired carboxylic acid.
Oxidation of Alcohols: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: This process involves the hydrogenation of unsaturated fatty acids or esters in the presence of a catalyst to produce the desired saturated carboxylic acid.
Fractional Distillation: This technique is used to purify the compound by separating it from other components based on differences in boiling points.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: 2-Decyloctadecanol
Substitution: 2-Decyloctadecanoyl chloride
Aplicaciones Científicas De Investigación
2-Decyloctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Decyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: The compound may influence cellular signaling pathways by modulating the activity of receptors and other signaling molecules.
Comparación Con Compuestos Similares
2-Decyloctadecanoic acid can be compared with other similar long-chain carboxylic acids, such as:
Stearic Acid (Octadecanoic Acid): Both compounds have similar structural features, but this compound has an additional decyl group, which imparts unique properties.
Palmitic Acid (Hexadecanoic Acid): This compound has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.
Arachidic Acid (Eicosanoic Acid): With a longer carbon chain, arachidic acid has higher melting and boiling points compared to this compound.
Propiedades
Número CAS |
89547-14-8 |
|---|---|
Fórmula molecular |
C28H56O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
2-decyloctadecanoic acid |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-27(28(29)30)25-23-21-19-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,29,30) |
Clave InChI |
IIUKYVDDRJWLJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


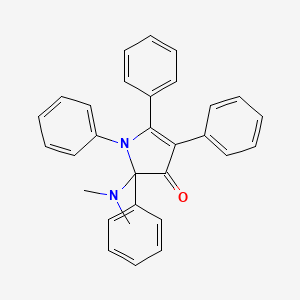
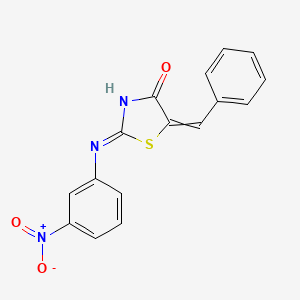
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

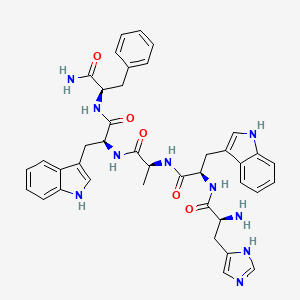


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
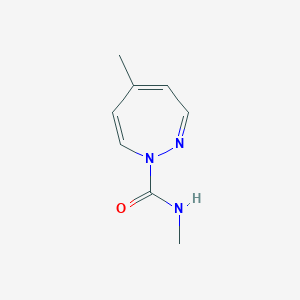
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)

